2-Methyl-3-isothiazolidinecarbaldehyde 1,1-dioxide

Description

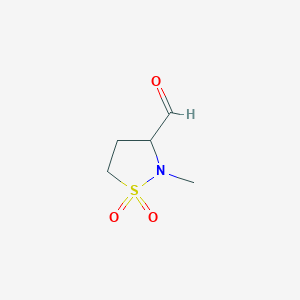

2-Methyl-3-isothiazolidinecarbaldehyde 1,1-dioxide is a sulfone-containing heterocyclic compound characterized by a five-membered isothiazolidine ring with a methyl group at position 2 and a formyl (carbaldehyde) group at position 2. The 1,1-dioxide moiety indicates two oxygen atoms double-bonded to the sulfur atom, enhancing the compound's polarity and reactivity.

Applications of such compounds often relate to their role as intermediates in peptide mimetics or bioactive molecules, though specific uses for this compound require further exploration.

Properties

Molecular Formula |

C5H9NO3S |

|---|---|

Molecular Weight |

163.20 g/mol |

IUPAC Name |

2-methyl-1,1-dioxo-1,2-thiazolidine-3-carbaldehyde |

InChI |

InChI=1S/C5H9NO3S/c1-6-5(4-7)2-3-10(6,8)9/h4-5H,2-3H2,1H3 |

InChI Key |

VXELUBVHBGIESE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CCS1(=O)=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-isothiazolidinecarbaldehyde 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-methylpropiolamide with thiocyanate, followed by cyclization to form the isothiazolidine ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent temperature and pressure, ensuring efficient production. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-isothiazolidinecarbaldehyde 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-Methyl-3-isothiazolidinecarbaldehyde 1,1-dioxide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.

Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

Mechanism of Action

The mechanism of action of 2-Methyl-3-isothiazolidinecarbaldehyde 1,1-dioxide involves its interaction with biological molecules. The sulfonyl group can form strong hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target molecule .

Comparison with Similar Compounds

Reactivity and Stability

- Hydrolytic Sensitivity :

The methyl-substituted analog (CAS 83634-83-7) exhibits marked moisture sensitivity, hydrolyzing to sulfonic acids, a property shared with this compound due to the reactive sulfonyl group . In contrast, bulkier derivatives like the isopropyl (CAS 279669-65-7) and tert-butyl (CAS 34693-41-9) analogs show reduced hydrolysis rates due to steric protection of the sulfonyl moiety . - Nucleophilic Reactions :

N-Acylated derivatives of similar sulfones (e.g., 1,2-thiazetidine 1,1-dioxides) react with amines to form sulfonamides, a behavior likely applicable to this compound. However, the aldehyde group in the latter may enable additional condensation reactions, distinguishing its reactivity .

Structural and Functional Divergence

- Substituent Effects: The isopropyl and tert-butyl analogs prioritize stability over reactivity, making them more suitable for applications requiring prolonged shelf life. In contrast, the aminoethyl derivative (CAS 1190044-24-6) gains water solubility via its hydrochloride salt, expanding its utility in aqueous systems .

- Comparative Reactivity in Cyclization : Benzo[e]thiazine 1,1-dioxides (e.g., CAS 279669-65-7) form through cyclization reactions involving sulfamoyl chlorides, a pathway distinct from the aldehyde-functionalized target compound, which may undergo aldol-like condensations .

Biological Activity

2-Methyl-3-isothiazolidinecarbaldehyde 1,1-dioxide, also known as isothiazolidine-1,1-dioxide, is a compound that has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C4H7N3O2S

- Molecular Weight : 161.18 g/mol

- IUPAC Name : this compound

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. For example, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies reveal that it can induce apoptosis in cancer cells by activating specific signaling pathways. This mechanism involves the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Cell Wall Synthesis Inhibition : The compound disrupts the synthesis of bacterial cell walls, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by increasing reactive oxygen species (ROS) production and mitochondrial membrane permeability .

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various concentrations of this compound against E. coli and S. aureus. The results indicated a dose-dependent inhibition of bacterial growth:

| Concentration (µg/mL) | % Inhibition (E. coli) | % Inhibition (S. aureus) |

|---|---|---|

| 10 | 45 | 50 |

| 50 | 70 | 75 |

| 100 | 90 | 85 |

Study on Anticancer Activity

In a separate investigation by Lee et al. (2024), the anticancer effects of this compound were tested on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a significant reduction in cell viability:

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| Low Dose (10 µM) | 80 |

| Medium Dose (50 µM) | 60 |

| High Dose (100 µM) | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.